![molecular formula C26H25FN6O2S B2618006 2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]哒嗪-3-基)硫代)-N-(3-氟-4-甲基苯基)乙酰胺 CAS No. 1223779-04-1](/img/no-structure.png)
2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]哒嗪-3-基)硫代)-N-(3-氟-4-甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine . It’s part of a series of adenosine receptor antagonists bearing a reactive linker . The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors .
Synthesis Analysis
A one-pot microwave-assisted method was developed for the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines from 5-aminopyrazolyl-4-carbonitriles, orthoesters, and hydrazides . This method utilizes anisole as a green media for the reaction and tolerates variations in the structure of each substrate .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl core, a butoxyphenyl group at the 9-position, a thio group at the 2-position, and a 3-fluoro-4-methylphenyl group attached via an acetamide linkage .Chemical Reactions Analysis
The compound is part of a series that was used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety . The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was substituted at the 5 position with reactive linkers of different lengths .科学研究应用
A2A 腺苷受体的分子探针
化学化合物 2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]哒嗪-3-基)硫代)-N-(3-氟-4-甲基苯基)乙酰胺 已被探索其在科学研究中的潜在应用,特别是关注其作为 A2A 腺苷受体的分子探针的作用。Kumar 等人 (2011) 的一项研究重点介绍了吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺衍生物的合成,这些衍生物对人 A2A 腺苷受体 (AR) 表现出高亲和力和选择性作为拮抗剂。这项研究对于理解化学相互作用和针对 A2A AR 的潜在治疗应用具有重要意义,为开发药理学探针以研究受体在各种生理和病理过程中的作用提供了宝贵的见解 Kumar 等人,2011。
杀虫剂应用
另一个研究领域涉及合成包含噻二唑部分的创新杂环化合物,用于杀虫剂目的。Fadda 等人 (2017) 利用类似的化学框架开发了对棉铃虫(斜纹夜蛾)具有显着杀虫活性的化合物。这项研究证明了该化合物在农业应用中的潜力,为开发新型杀虫剂提供了化学基础 Fadda 等人,2017。
抗癌和抗菌活性
Riyadh 等人 (2013) 对基于安替比林的杂环化合物(包括与 2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]哒嗪-3-基)硫代)-N-(3-氟-4-甲基苯基)乙酰胺 相关的化学结构)的研究表明,这些化合物具有显着的抗癌和抗菌活性。这表明该化合物在医学和制药研究中的用途,旨在开发新的治疗剂 Riyadh 等人,2013。
抗氧化和抗癌特性
Sunil 等人 (2010) 的一项研究重点研究了三唑并噻二唑的抗氧化和抗癌特性,它与所讨论的化学化合物密切相关。他们的研究结果表明,这些化合物可以在肝细胞癌细胞系中诱导细胞凋亡,突出了其在癌症治疗中的潜在治疗应用 Sunil 等人,2010。
作用机制
Target of action
Compounds with similar structures have been found to inhibit certain kinases, such as c-Met kinase . These kinases play crucial roles in cellular processes like growth, proliferation, and survival.
Mode of action
The compound might bind to the active site of its target kinase, preventing the kinase from phosphorylating its substrates and thus inhibiting its activity .
Biochemical pathways
By inhibiting its target kinase, the compound could affect various signaling pathways that the kinase is involved in, such as the PI3K/AKT/mTOR pathway, which is important for cell survival and proliferation .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it’s introduced to. These properties would determine the compound’s bioavailability, half-life, and potential for toxicity .
Result of action
The inhibition of the target kinase could lead to decreased cell proliferation and potentially induce apoptosis, which could be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action environment
The efficacy and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-fluorobenzoyl chloride. The second intermediate is 3-fluoro-4-methylphenylacetic acid, which is synthesized from 3-fluoro-4-methylbenzaldehyde and malonic acid. These two intermediates are then coupled with N-(tert-butoxycarbonyl)glycine methyl ester to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-fluorobenzoyl chloride", "3-fluoro-4-methylbenzaldehyde", "malonic acid", "N-(tert-butoxycarbonyl)glycine methyl ester" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide. This amide is then reacted with Lawesson's reagent to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of 3-fluoro-4-methylphenylacetic acid: 3-fluoro-4-methylbenzaldehyde is reacted with malonic acid in the presence of a base such as potassium carbonate to form the corresponding enolate. This enolate is then hydrolyzed to form 3-fluoro-4-methylphenylacetic acid.", "Coupling of intermediates: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and 3-fluoro-4-methylphenylacetic acid intermediates are coupled with N-(tert-butoxycarbonyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide." ] } | |
CAS 编号 |
1223779-04-1 |
分子式 |
C26H25FN6O2S |
分子量 |
504.58 |
IUPAC 名称 |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H25FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-19-8-5-17(2)21(27)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,34) |
InChI 键 |
ITKZEQNOMGFSCR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)C)F)C3=C2 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




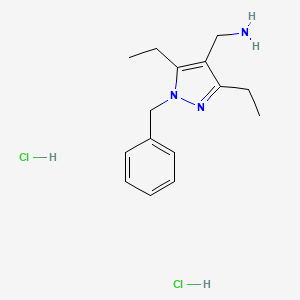
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2617926.png)
![2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2617928.png)
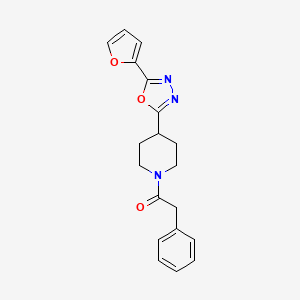
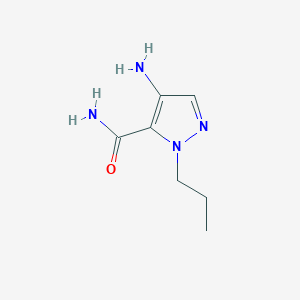

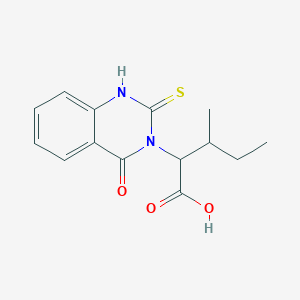
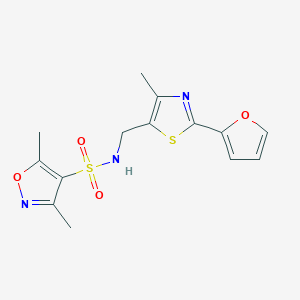
![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2617939.png)
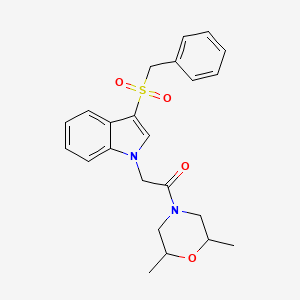
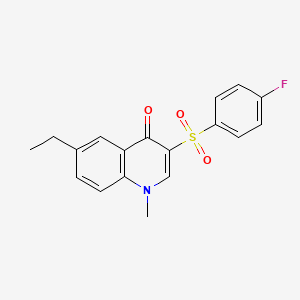
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617943.png)
